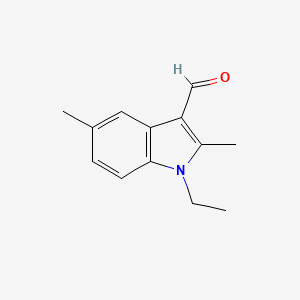
1-乙基-2,5-二甲基-1H-吲哚-3-甲醛
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Ethyl-2,5-dimethyl-1H-indole-3-carbaldehyde is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
科学研究应用
1-Ethyl-2,5-dimethyl-1H-indole-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex indole derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.
Industry: This compound can be used in the synthesis of dyes, pigments, and other industrial chemicals.
作用机制
Target of Action
It is known that indole derivatives, to which this compound belongs, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, making indole derivatives valuable for treatment development .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes that result in their biological activities . The exact nature of these interactions and changes would depend on the specific structure of the derivative and the target it interacts with.
Biochemical Pathways
Indole derivatives are known to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The downstream effects of these activities would depend on the specific pathways involved.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that the effects would be diverse and depend on the specific targets and pathways involved.
生化分析
Biochemical Properties
1-Ethyl-2,5-dimethyl-1H-indole-3-carbaldehyde, like other indole derivatives, plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, although the specific interactions have not been fully elucidated .
Cellular Effects
Indole derivatives have been shown to have various biologically vital properties, including anti-cancer, anti-fungal, anti-HIV, anti-inflammatory, anti-viral, anti-tubercular, anti-microbial, anti-hypertensive, and anti-diabetic activities .
Molecular Mechanism
It is known that indole derivatives can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Indole derivatives are known to have various biologically vital properties, suggesting potential long-term effects on cellular function .
Metabolic Pathways
Indole derivatives are known to interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
准备方法
The synthesis of 1-Ethyl-2,5-dimethyl-1H-indole-3-carbaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,5-dimethylindole and ethyl bromide.
Alkylation: The indole is alkylated using ethyl bromide in the presence of a base like potassium carbonate to introduce the ethyl group at the nitrogen atom.
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity.
化学反应分析
1-Ethyl-2,5-dimethyl-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions include the corresponding carboxylic acid, alcohol, and substituted indole derivatives.
相似化合物的比较
1-Ethyl-2,5-dimethyl-1H-indole-3-carbaldehyde can be compared with other indole derivatives such as:
1-Methyl-2,5-dimethyl-1H-indole-3-carbaldehyde: Similar structure but with a methyl group instead of an ethyl group.
1-Ethyl-2,3-dimethyl-1H-indole-3-carbaldehyde: Similar structure but with a methyl group at the 3-position instead of the 5-position.
1-Ethyl-2,5-dimethyl-1H-indole-3-carboxylic acid: The aldehyde group is oxidized to a carboxylic acid.
The uniqueness of 1-Ethyl-2,5-dimethyl-1H-indole-3-carbaldehyde lies in its specific substitution pattern, which can influence its reactivity and biological activity.
属性
IUPAC Name |
1-ethyl-2,5-dimethylindole-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO/c1-4-14-10(3)12(8-15)11-7-9(2)5-6-13(11)14/h5-8H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHCPXEGJXBFTFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C2=C1C=CC(=C2)C)C=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
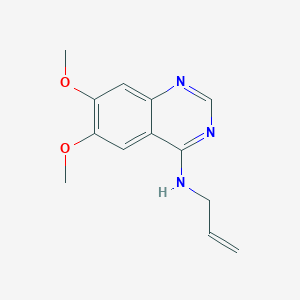
![[1-(3-Formyl-4-hydroxy-5-methylbenzoyl)pyrrolidin-3-yl] N,N-dimethylcarbamate](/img/structure/B2542171.png)
![2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(3-methoxyphenyl)acetamide](/img/new.no-structure.jpg)
![4-bromo-N-[(2Z)-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]benzamide](/img/structure/B2542176.png)
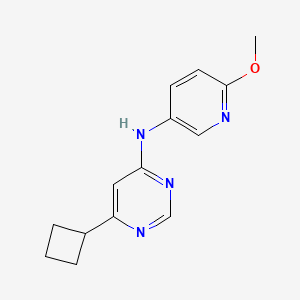
![N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)quinoline-8-sulfonamide](/img/structure/B2542178.png)

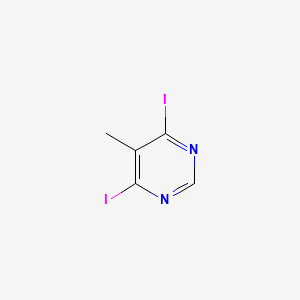
![N-(4-chloro-2-methylphenyl)-6-(3,5-dimethylpiperidin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2542182.png)
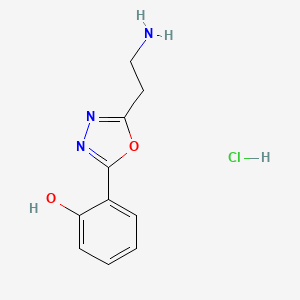
![3-(difluoromethyl)-5-{[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]thio}-4H-1,2,4-triazol-4-amine](/img/structure/B2542184.png)
![N-{3-[(4-fluorophenyl)(morpholin-4-yl)methyl]-4,5-dimethylthiophen-2-yl}furan-2-carboxamide](/img/structure/B2542185.png)
![6-ethyl-4-hydroxy-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione](/img/structure/B2542188.png)
![6-Bromo-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine](/img/structure/B2542189.png)
